molecular formula C15H24N2O3 B118462 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone CAS No. 56980-94-0

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Cat. No.: B118462
CAS No.: 56980-94-0
M. Wt: 280.36 g/mol
InChI Key: NDSFAFIRRXLJNE-UHFFFAOYSA-N
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Description

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a complex organic compound that features an acetophenone core substituted with an amino group, a hydroxypropoxy group, and a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxyacetophenone.

    Substitution Reaction: The hydroxy group of 2-hydroxyacetophenone is substituted with a 3-(tert-butylamino)-2-hydroxypropoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the acetophenone, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyacetophenone: Shares the acetophenone core but lacks the amino and tert-butylamino groups.

    3-(tert-Butylamino)-2-hydroxypropoxybenzene: Similar structure but without the acetophenone core.

    5-Aminoacetophenone: Contains the amino group but lacks the hydroxypropoxy and tert-butylamino groups.

Uniqueness

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is unique due to the combination of functional groups it possesses

Properties

IUPAC Name

1-[5-amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10(18)13-7-11(16)5-6-14(13)20-9-12(19)8-17-15(2,3)4/h5-7,12,17,19H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFAFIRRXLJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972460
Record name 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56980-94-0
Record name 1-[5-Amino-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56980-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-amino-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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